molecular formula C19H18ClF3N2O3 B2706742 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 2034472-22-3

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No.: B2706742
CAS No.: 2034472-22-3
M. Wt: 414.81
InChI Key: QLKNUBMLPOQTPW-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridinyl group, a piperidinyl group, and a trifluoromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chloropyridinyl Intermediate: The synthesis begins with the chlorination of pyridine to form 3-chloropyridine.

    Etherification: The 3-chloropyridine is then reacted with piperidine in the presence of a base to form 4-((3-chloropyridin-4-yl)oxy)piperidine.

    Formation of the Ethanone Derivative: The final step involves the reaction of 4-((3-chloropyridin-4-yl)oxy)piperidine with 3-(trifluoromethyl)phenol in the presence of a suitable catalyst to form the desired ethanone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s structure allows it to interact with various biological molecules, potentially inhibiting or activating specific enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone: shares similarities with other compounds that have chloropyridinyl, piperidinyl, or trifluoromethylphenoxy groups.

    1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenoxy)ethanone: A similar compound with a different position of the trifluoromethyl group.

    1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(difluoromethyl)phenoxy)ethanone: A compound with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research fields.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis and reactions to its applications and unique characteristics

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O3/c20-16-11-24-7-4-17(16)28-14-5-8-25(9-6-14)18(26)12-27-15-3-1-2-13(10-15)19(21,22)23/h1-4,7,10-11,14H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKNUBMLPOQTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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